(3-Chloropyridin-2-YL)methanamine
Overview
Description
The compound (3-Chloropyridin-2-yl)methanamine is a chemical derivative of pyridine, a heterocyclic aromatic organic compound. It features a chlorine atom substituted at the third position and an amine group at the second position of the pyridine ring. This structure is a key intermediate in various chemical syntheses and can be involved in the formation of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the ambient-temperature synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was achieved with an 81% yield through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . Although this does not directly describe the synthesis of (3-Chloropyridin-2-yl)methanamine, it provides insight into the type of reactions that pyridine derivatives can undergo.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often confirmed through spectroscopic methods and X-ray diffraction (XRD) studies. For example, a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was characterized spectroscopically and its crystal structure was confirmed by XRD, crystallizing in the monoclinic space group P21/c . This suggests that similar analytical techniques could be employed to determine the molecular structure of (3-Chloropyridin-2-yl)methanamine.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. The literature shows that these compounds can be involved in [1,3]-dipolar cycloaddition reactions, as seen in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold . This indicates that (3-Chloropyridin-2-yl)methanamine could potentially engage in similar cycloaddition reactions, among others, to create diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives like (3-Chloropyridin-2-yl)methanamine can be inferred from related compounds. For instance, the crystal and molecular structure analysis of a related compound provided information on cell parameters and exhibited intermolecular hydrogen bonding . These properties are crucial for understanding the reactivity and stability of the compound, as well as its potential applications in various chemical contexts.
Scientific Research Applications
Anticonvulsant Agent Synthesis
One application of derivatives of 3-aminomethyl pyridine, which includes compounds structurally similar to (3-Chloropyridin-2-YL)methanamine, is in the synthesis of novel Schiff bases with potential anticonvulsant properties. These compounds, including derivatives like N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, have been synthesized and shown to protect against seizures in various models, exhibiting significant anticonvulsant activity (Pandey & Srivastava, 2011).
Photocytotoxic Agents in Cancer Therapy
Derivatives of (pyridin-2-yl)methanamine have been used in the synthesis of Iron(III) complexes that exhibit remarkable photocytotoxicity in red light. These compounds show promise in targeted cancer therapy due to their ability to generate reactive oxygen species and induce apoptosis in cancer cells, while being less toxic in the absence of light exposure (Basu et al., 2014).
Catalysts in Chemical Reactions
Compounds related to (3-Chloropyridin-2-YL)methanamine have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds serve as catalysts in various chemical reactions, showing good activity and selectivity. Their applications highlight the versatility of these compounds in facilitating complex chemical transformations (Roffe et al., 2016).
Hydroxylation of Alkanes
Similar chemical structures have been used in the synthesis of diiron(III) complexes for selective hydroxylation of alkanes. These complexes serve as functional models for methane monooxygenases, showcasing the potential for such compounds in industrial applications like the hydroxylation of hydrocarbons (Sankaralingam & Palaniandavar, 2014).
Ring-Opening Polymerization Catalysts
In another application, (pyridin-2-yl)methanamine derivatives have been used to synthesize zinc(II) complexes, which act as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes have been found to show a preference for heterotactic polylactide, indicating their utility in the field of polymer chemistry (Kwon et al., 2015).
Enhancing Cellular Uptake in Cancer Therapy
Derivatives of (pyridin-2-yl)methanamine have been employed in the creation of Iron(III) complexes with Schiff bases, enhancing cellular uptake and showing significant photocytotoxicity in cancer cells. These compounds exhibit a distinctive mechanism of action, involving the generation of reactive oxygen species upon light exposure (Basu et al., 2015).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
(3-chloropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZPKGMUJBNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611932 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyridin-2-YL)methanamine | |
CAS RN |
500305-98-6 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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